(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol
Description
(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol is a heterocyclic compound that features a unique combination of a thiazole ring fused with a cycloheptane ring
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-9-10-7-4-2-1-3-5-8(7)12-9/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRRWYKJHJXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction of the thiazole ring can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may act on specific molecular targets, offering new avenues for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with a single thiazole ring.
Cycloheptane: A seven-membered ring without the thiazole moiety.
Thiazolidine: A saturated derivative of thiazole.
Uniqueness
(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol is unique due to its fused ring structure, combining the properties of both thiazole and cycloheptane. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol is a heterocyclic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13NOS
- Molecular Weight : 183.27 g/mol
- CAS Number : 1211508-40-5
The compound features a thiazole ring fused with a cycloheptane structure, which contributes to its distinct chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors : The reaction of cycloheptanone derivatives with thioamides under specific catalytic conditions.
- Common Reaction Conditions : Elevated temperatures and solvents such as ethanol or methanol are often utilized to facilitate the cyclization process.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity in laboratory settings. It has been tested against common fungal pathogens, showing promise as a therapeutic agent for fungal infections.
Antiviral Potential
Preliminary studies suggest that this compound may possess antiviral properties. Research is ongoing to elucidate its mechanism of action against viral pathogens.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The thiazole moiety may interact with enzymes critical for microbial metabolism.
- Receptor Modulation : The compound could modulate receptor activities, influencing cellular responses.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains.
-
Fungal Inhibition Trials :
- Trials conducted on Candida species revealed that the compound inhibited growth at concentrations ranging from 32 to 128 µg/mL. This suggests potential for use in antifungal therapies.
-
Antiviral Activity Assessment :
- Preliminary antiviral assays indicated that this compound could inhibit viral replication in vitro. Further studies are necessary to confirm these findings and explore the underlying mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thiazole | Simple thiazole ring | Moderate antimicrobial properties |
| Cycloheptane | Saturated seven-membered ring | Limited biological activity |
| (5,6-Dihydro-4H-cyclopenta[d]thiazole) | Dihydro thiazole | Antimicrobial and antifungal properties |
The unique fused structure of this compound enhances its biological activity compared to simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
